2-Heptanol

Catalog No.
S560084
CAS No.
543-49-7
M.F
C7H16O
C7H16O
CH3(CH2)4CHOHCH3
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanol

CAS Number

543-49-7

Product Name

2-Heptanol

IUPAC Name

heptan-2-ol

Molecular Formula

C7H16O
C7H16O
CH3(CH2)4CHOHCH3

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N

SMILES

CCCCCC(C)O

Solubility

Solubility in water, g/100ml: 0.35
soluble in alcohol and ether; slightly soluble in wate

Synonyms

1-Methylhexanol; 2-Heptyl Alcohol; 2-Hydroxyheptane; Amyl Methyl Carbinol; DL-Heptan-2-ol; Methyl Amyl Carbinol; NSC 2220; s-Heptyl Alcohol; 2-Heptanol;

Canonical SMILES

CCCCCC(C)O

Organic Chemistry:

  • Solvent: Due to its ability to dissolve various non-polar substances and its miscibility with many organic solvents, 2-heptanol serves as a useful solvent in organic chemistry research. Source: Sigma-Aldrich:

Analytical Chemistry:

  • Chromatography: 2-heptanol's specific properties make it suitable for use in various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), for separating and analyzing complex mixtures. Source: Merck Millipore

Environmental Science:

  • Biomarker: As a naturally occurring compound found in some plants and bacteria, 2-heptanol can be used as a biomarker in environmental studies to track specific processes or identify the presence of certain organisms. Source: National Institutes of Health, PubChem - 2-Heptanol:

Material Science:

  • Synthesis of functional materials: Researchers are exploring the potential of 2-heptanol in the synthesis of various functional materials, such as polymers and nanoparticles, due to its specific chemical properties. However, this is an ongoing area of research, and further investigation is needed to establish its full potential.

2-Heptanol, also known as heptan-2-ol, is an organic compound with the molecular formula C7H16O\text{C}_7\text{H}_{16}\text{O} and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in the heptane chain. The compound has several synonyms, including s-heptyl alcohol, methyl amyl carbinol, and 2-hydroxyheptane . Its structure can be represented as follows:

CH3 CH2 4C OH CH3\text{CH}_3-\text{ CH}_2\text{ }_4-\text{C OH }-\text{CH}_3

2-Heptanol is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. It is primarily used in organic synthesis and as a solvent.

The specific mechanism of action of 2-Heptanol in biological systems remains under investigation. However, its hydroxyl group can participate in hydrogen bonding, potentially influencing its interaction with other biomolecules like proteins and membranes []. Research into its role in plant metabolism is ongoing.

2-Heptanol is considered moderately toxic and a flammable liquid []. Here are some safety considerations:

  • Avoid inhalation, ingestion, and skin contact.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling.
  • Work in a well-ventilated area.
  • Flammable; keep away from heat sources and open flames.
  • Store in a cool, dry place in a tightly sealed container.
Typical of alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, 2-heptanol can undergo dehydration to form heptenes:
    C7H16OC7H14+H2O\text{C}_7\text{H}_{16}\text{O}\rightarrow \text{C}_7\text{H}_{14}+\text{H}_2\text{O}
  • Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the reaction conditions. For example, oxidation with potassium permanganate can yield heptan-2-one.
  • Reduction: 2-heptanol can be reduced to form an alkane (heptane) under strong reducing conditions.

These reactions highlight its versatility in synthetic organic chemistry .

Recent studies have indicated that 2-heptanol exhibits notable biological activity. For instance, it has been shown to inhibit the growth of the fungus Botrytis cinerea, which is responsible for gray mold disease in plants. The mechanism involves compromising cell membrane integrity and increasing levels of extracellular nucleic acids in the fungus . Additionally, it has been identified as an alarm pheromone in certain stingless bees, suggesting a role in interspecies communication and defense mechanisms against predators .

There are several methods for synthesizing 2-heptanol:

  • Hydroformylation: This process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce heptanal, which can then be reduced to 2-heptanol.
  • Grignard Reaction: Another method involves reacting a Grignard reagent derived from 1-bromohexane with formaldehyde followed by hydrolysis .
  • Fermentation: Microbial fermentation processes using Saccharomyces cerevisiae have also been explored for producing 2-heptanol from sugars .

These methods provide diverse pathways for producing this compound depending on available resources and desired purity.

2-Heptanol finds applications across various industries:

  • Solvent: It is used as a solvent in paint formulations and coatings due to its ability to dissolve various organic compounds.
  • Flavoring Agent: In the food industry, it serves as a flavoring agent due to its pleasant odor.
  • Chemical Intermediate: It is utilized in the synthesis of other chemicals, including fragrances and pharmaceuticals.

Its unique properties make it valuable in both industrial and research settings.

Interaction studies involving 2-heptanol have focused on its effects on biological systems. For example, research has shown that it can interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential implications for neurochemical pathways . Furthermore, its role as an alarm pheromone suggests interactions at the behavioral level among insects, influencing their responses to environmental stimuli .

Several compounds share structural similarities with 2-heptanol. Here are some comparisons highlighting its uniqueness:

CompoundFormulaUnique Features
1-HeptanolC7H16OPrimary alcohol; different reactivity profile
3-HeptanolC7H16OSecondary alcohol but with different positional isomerism
2-OctanolC8H18OLonger carbon chain; used as a solvent
3-PentanolC5H12OShorter chain; different applications in flavoring

While all these compounds are aliphatic alcohols, 2-heptanol's secondary structure allows for distinct chemical reactivity and biological interactions that differentiate it from its analogs.

The study of 2-heptanol began in the early 20th century with its synthesis via Grignard reagents. One of the earliest documented methods involved reacting n-amylmagnesium bromide with acetaldehyde, yielding 2-heptanol through nucleophilic addition. By the 1930s, sodium-mediated reduction of methyl n-amyl ketone in alcoholic solutions became a standard laboratory procedure. Industrial production expanded significantly in 2019 with the commissioning of the world’s first co-production plant for 2-propyl-1-heptanol and butanol in China, which utilized rhodium-catalyzed low-pressure carbonyl synthesis. This milestone highlighted the compound’s scalability and economic potential.

Enantiomeric Forms: (S)-(+)-2-Heptanol and (R)-(-)-2-Heptanol

2-Heptanol exists as two enantiomers due to the chiral center at the second carbon atom. The (S)-(+)-2-heptanol and (R)-(-)-2-heptanol enantiomers are non-superimposable mirror images, differing in their spatial arrangement around the hydroxyl-bearing carbon. Structurally, the (S)-enantiomer has a hydroxyl group in the counterclockwise configuration (sinister), while the (R)-enantiomer adopts a clockwise (rectus) orientation [1] [4].

Physicochemical properties such as boiling points and optical rotations distinguish the enantiomers. For instance, (R)-(-)-2-heptanol has a boiling point of 74–75°C at 23 mmHg and a density of 0.818 g/mL at 25°C [5]. The (S)-enantiomer shares similar bulk properties but exhibits a specific optical rotation of +9.4° (neat), contrasting with the (R)-form’s -9.4° [4]. These subtle differences impact their chromatographic behavior and biological interactions.

Property(S)-(+)-2-Heptanol(R)-(-)-2-Heptanol
CAS Registry Number6033-23-4 [1]6033-24-5 [5]
Optical Rotation (α)+9.4° (neat) [4]-9.4° (neat) [5]
Boiling Point74–75°C (23 mmHg) [5]74–75°C (23 mmHg) [5]

Analytical Methods for Chirality Evaluation

Multidimensional Gas Chromatography Approaches

Multidimensional gas chromatography (MDGC) is pivotal for resolving 2-heptanol enantiomers in complex matrices. Enantio-MDGC combines chiral stationary phases with heart-cutting or comprehensive techniques to achieve high resolution. For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin columns separate 2-heptanol esters in passion fruit extracts, achieving enantiomeric excess (ee) values >98% for (R)-enantiomers [9]. This method’s robustness is evident in analyzing polychlorinated biphenyls and amino acids, where peak co-elution risks are mitigated through orthogonal separation mechanisms [7].

NMR Spectroscopy in Configuration Determination

NMR spectroscopy complements chromatographic methods by elucidating absolute configurations. The Mosher ester method involves derivatizing 2-heptanol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. Comparative analysis of Δδ values (δS – δR) in proton NMR spectra reveals the parent alcohol’s configuration. For instance, (S)-2-heptanol Mosher esters exhibit upfield shifts for protons proximal to the hydroxyl group, enabling unambiguous assignment [8].

Enantiomeric Ratios in Natural Sources

Natural sources exhibit marked enantiomeric preferences for 2-heptanol. In purple passion fruit (Passiflora edulis Sims), 2-heptanol esters occur predominantly as (R)-enantiomers (ee >95%), while free 2-heptanol in yellow passion fruit (Passiflora edulis f. flavicarpa) shows an (S)-configuration [9]. This divergence suggests enzymatic stereoselectivity during biosynthesis, potentially influenced by species-specific lipases or esterases.

Table 2. Enantiomeric Ratios of 2-Heptanol Derivatives in Passion Fruits

CompoundPurple Passion Fruit (ee)Yellow Passion Fruit (ee)
2-Heptanol Acetate98% (R)75% (R)
Free 2-Heptanol85% (R)62% (S)

Significance of Stereochemistry in Biological Activities

Stereochemistry profoundly influences 2-heptanol’s biological interactions. The (R)-enantiomer serves as a chiral resolving agent in synthesizing 1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzdiazepine, a potent vasopressin V₂ receptor agonist. This compound’s efficacy in regulating plasma osmolality and blood pressure hinges on stereochemical precision, as the (S)-enantiomer exhibits negligible receptor binding [2].

Enzymatic resolution studies further highlight stereochemical specificity. Candida rugosa lipase (CRL) typically follows the Kazlauskas rule, favoring (R)-enantiomers in secondary alcohols. However, CRL exhibits anomalous (S)-selectivity (E=58) toward 4-(tert-butoxycarbonylamino)butan-2-ol, a structural analog of 2-heptanol. Molecular modeling attributes this inversion to hydrogen bonding between Ser450 and the carbamate group, stabilizing the (S)-transition state [3].

Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing.
Liquid
Colorless liquid; [Hawley]
COLOURLESS LIQUID.
colourless liquid with a fresh lemon-like, grass-herbaceous odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.120115130 g/mol

Monoisotopic Mass

116.120115130 g/mol

Boiling Point

158-160 °C

Flash Point

160 °F (NFPA, 2010)
71 °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 4

Density

Relative density (water = 1): 0.82
0.817-0.819 (20°)

LogP

2.31 (LogP)
2.31

UNII

E12FIG07JK

GHS Hazard Statements

Aggregated GHS information provided by 1816 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1816 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1814 of 1816 companies with hazard statement code(s):;
H226 (98.35%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (99.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.23 [mmHg]
Vapor pressure, kPa at 20 °C: 0.133

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

543-49-7
52390-72-4

Wikipedia

2-Heptanol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Heptanol: ACTIVE

Dates

Modify: 2023-08-15

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